5,6-Heptadien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Heptadien-1-ol is an organic compound with the molecular formula C7H10O. It is an aliphatic alcohol characterized by the presence of two conjugated double bonds and a hydroxyl group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
5,6-Heptadien-1-ol can be synthesized through several methods. One common approach involves the reaction of 1,5-hexadiene with formaldehyde in the presence of a base, followed by reduction with a suitable reducing agent. Another method includes the hydroboration-oxidation of 1,5-hexadiene, where the hydroboration step is followed by oxidation using hydrogen peroxide and sodium hydroxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6-Heptadien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: 5,6-Heptadienal and 5,6-Heptadienoic acid.
Reduction: this compound can be reduced to heptanol.
Substitution: Halogenated derivatives such as 5,6-Heptadien-1-chloride.
Scientific Research Applications
5,6-Heptadien-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5,6-Heptadien-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the conjugated double bonds can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,6-Heptadien-4-ol: Similar structure but with the hydroxyl group at a different position.
2,4-Heptadien-1-ol: Similar structure with different positioning of double bonds.
1,5-Heptadien-3-ol: Another isomer with the hydroxyl group at a different carbon.
Uniqueness
5,6-Heptadien-1-ol is unique due to the specific positioning of its double bonds and hydroxyl group, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
73229-30-8 |
---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
InChI |
InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3,8H,1,4-7H2 |
InChI Key |
CCVUUCPBJQLBRE-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.